1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a cyclopentane carboxylic acid moiety
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[2-amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-9-12(14(13(17)18)7-1-2-8-14)10-3-5-11(6-4-10)16(19)20/h3-6,12H,1-2,7-9,15H2,(H,17,18) |
InChI Key |
XEFJUQJGLLWHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions to introduce the amino group and the cyclopentane carboxylic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
- 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopropane-1-carboxylic acid
- 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific ring size and the presence of both amino and nitrophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₆N₂O₄
Molecular Weight : 264.28 g/mol
CAS Number : 2060051-93-4
The compound features a cyclopentane ring, an amino group, and a nitrophenyl moiety, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Cyclopentane Ring : Achieved through cyclization reactions.
- Introduction of the Carboxylic Acid Group : Often involves oxidation reactions using reagents like potassium permanganate.
- Nitration : The nitrophenyl group is introduced via nitration of an aromatic precursor using concentrated nitric acid and sulfuric acid.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the nitrophenyl group have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of related cyclopentane carboxylic acids has been documented, suggesting that this compound may also exhibit similar properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases .
Pain Modulation
Recent research highlighted the role of cyclopentane carboxylic acids as inhibitors of voltage-gated sodium channels (NaV). These compounds have shown promise in analgesic applications, particularly in models of inherited erythromelalgia .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various nitrophenyl derivatives, including those structurally related to this compound. The results indicated that these compounds were effective against a range of bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating their potential as therapeutic agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
Case Study 2: Antioxidant Activity Assessment
In vitro studies assessed the antioxidant activity using DPPH radical scavenging assays. The results showed that derivatives exhibited significant radical scavenging activity, indicating their potential use in formulations aimed at reducing oxidative stress.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 82% |
| Compound B | 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
